2,2,3-trimethyl-3,4-dihydro-1H-quinoline
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Overview
Description
2,2,3-trimethyl-3,4-dihydro-1H-quinoline is an organic compound belonging to the quinoline family It is characterized by a tetrahydroquinoline core with three methyl groups attached at the 2, 2, and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2,3-trimethyl-3,4-dihydro-1H-quinoline can be synthesized through several methods. One common approach involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction typically proceeds under reflux conditions, leading to the formation of the desired tetrahydroquinoline derivative.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar cyclization reactions. The choice of reagents and conditions may vary depending on the desired yield and purity of the final product. Optimization of reaction parameters such as temperature, solvent, and reaction time is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 2,2,3-trimethyl-3,4-dihydro-1H-quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
2,2,3-trimethyl-3,4-dihydro-1H-quinoline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives, which are valuable in medicinal chemistry and material science.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinoline derivatives are explored for their therapeutic potential in treating various diseases, including malaria and cancer.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2,3-trimethyl-3,4-dihydro-1H-quinoline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 1,2,3,4-Tetrahydro-2,2,4-trimethylquinoline
- 1,2,3,4-Tetrahydro-2,2,4,7-tetramethylquinoline
- 1,2,3,4-Tetrahydroisoquinoline
Comparison: 2,2,3-trimethyl-3,4-dihydro-1H-quinoline is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different properties and applications, making it a valuable compound for targeted research and industrial use.
Properties
CAS No. |
179898-88-5 |
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Molecular Formula |
C12H17N |
Molecular Weight |
175.27 g/mol |
IUPAC Name |
2,2,3-trimethyl-3,4-dihydro-1H-quinoline |
InChI |
InChI=1S/C12H17N/c1-9-8-10-6-4-5-7-11(10)13-12(9,2)3/h4-7,9,13H,8H2,1-3H3 |
InChI Key |
ZBHHZYLYNZYQHB-UHFFFAOYSA-N |
SMILES |
CC1CC2=CC=CC=C2NC1(C)C |
Canonical SMILES |
CC1CC2=CC=CC=C2NC1(C)C |
Synonyms |
2,2,3-TriMethyl-1,2,3,4-tetrahydroquinoline |
Origin of Product |
United States |
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